molecular formula C11H8BrNO3 B1344109 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 91182-58-0

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1344109
CAS No.: 91182-58-0
M. Wt: 282.09 g/mol
InChI Key: DTWRRPFCWHWFSM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to an isoxazole ring

Scientific Research Applications

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

As with any chemical compound, handling “3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid” would require appropriate safety measures. It’s important to avoid ingestion and inhalation, and to use personal protective equipment .

Future Directions

The future research directions would likely involve exploring the potential biological and pharmaceutical applications of this compound, given the known activities of other isoxazole derivatives .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission. Additionally, this compound has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes like superoxide dismutase and catalase, this compound can alter the levels of ROS within cells, impacting cellular metabolism and gene expression. Furthermore, this compound has been reported to affect cell proliferation and apoptosis, with potential implications for cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzyme active sites, leading to enzyme inhibition or activation . For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways associated with oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of the compound have been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . High doses can lead to toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These findings highlight the importance of dosage optimization for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, which play crucial roles in maintaining cellular redox balance. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments. Additionally, binding proteins within the cytoplasm and nucleus can influence the localization and accumulation of this compound, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Targeting signals and post-translational modifications play essential roles in directing this compound to specific subcellular compartments, thereby modulating its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The isoxazole ring and carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Oxidized forms of the isoxazole ring or carboxylic acid group.

    Coupling Products: Biaryl compounds or other complex structures formed through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWRRPFCWHWFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624551
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-58-0
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
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